9,10-Anthracenedicarboxylic acid

Catalog No.
S3318053
CAS No.
73016-08-7
M.F
C16H10O4
M. Wt
266.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Anthracenedicarboxylic acid

CAS Number

73016-08-7

Product Name

9,10-Anthracenedicarboxylic acid

IUPAC Name

anthracene-9,10-dicarboxylic acid

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C16H10O4/c17-15(18)13-9-5-1-2-6-10(9)14(16(19)20)12-8-4-3-7-11(12)13/h1-8H,(H,17,18)(H,19,20)

InChI Key

FDFGHPKPHFUHBP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C(=O)O)C(=O)O

9,10-Anthracenedicarboxylic acid is an organic compound with the molecular formula C16H12O4C_{16}H_{12}O_{4} and a CAS number of 73016-08-7. It belongs to the class of anthracene derivatives, characterized by its two carboxylic acid functional groups attached to the anthracene backbone at the 9 and 10 positions. This compound features a large conjugated π-system, which enhances its photophysical properties and makes it suitable for various applications in organic electronics and materials science .

  • Potential irritant: Carboxylic acids can be irritating to skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Dust hazard: H2ADC powder may irritate the respiratory system. Use a fume hood when handling the powder form.
  • Potential flammability: As an organic compound, H2ADC is likely combustible. Keep away from heat sources and open flames.

Promising Candidate for Fluorescent Materials

9,10-Anthracenedicarboxylic acid (9,10-ADCA) holds promise in the development of fluorescent materials due to its unique structure. The anthracene core provides a rigid, planar structure, while the two carboxylic acid groups attached to the 9th and 10th positions enhance its solubility in various solvents []. This combination allows for the creation of stable and well-defined fluorescent molecules. Additionally, the presence of a larger conjugated π-electron system in 9,10-ADCA compared to unsubstituted anthracene leads to efficient light absorption and emission, making it a good candidate for fluorescent applications [].

Potential Applications

Research suggests that 9,10-ADCA can be utilized in various scientific fields due to its fluorescent properties. Here are some potential applications:

  • Biomedical Imaging

    Scientists are exploring the use of 9,10-ADCA derivatives as fluorescent probes for biological imaging applications. By attaching biorecognition molecules to 9,10-ADCA, researchers can potentially develop probes that target specific biomolecules within cells, aiding in disease diagnosis and monitoring [].

  • Organic Light-Emitting Diodes (OLEDs)

    The efficient light emission properties of 9,10-ADCA make it a potential candidate for use in OLEDs. By incorporating 9,10-ADCA into OLED structures, researchers aim to create next-generation displays with improved brightness and efficiency [].

  • Chemical Sensors

    The fluorescence properties of 9,10-ADCA can be responsive to changes in its surrounding environment. This characteristic makes it a potential candidate for the development of chemical sensors that can detect specific molecules or environmental conditions [].

Current Research Focus

Current research on 9,10-ADCA is primarily focused on:

  • Derivatization

    By introducing various functional groups onto the 9,10-ADCA molecule, scientists aim to fine-tune its properties for specific applications. This includes modifying its solubility, emission color, and responsiveness to external stimuli [].

  • Material Design

    Researchers are incorporating 9,10-ADCA derivatives into different material systems, such as polymers and nanoparticles, to create functional materials with desired optical and physical properties [].

  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in synthesizing various derivatives.
  • Cyclization Reactions: It can undergo acid-catalyzed cyclization to yield homotriptycenes from anthracenol derivatives, showcasing its versatility in organic synthesis.
  • Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes under appropriate conditions, altering the compound's reactivity and properties.

The synthesis of 9,10-anthracenedicarboxylic acid typically involves:

  • Oxidative Methods: Starting from anthracene, oxidation reactions can introduce carboxylic acid groups at the desired positions.
  • Direct Functionalization: Using reagents that selectively add carboxyl groups to the anthracene structure through electrophilic aromatic substitution.
  • Multi-step Synthesis: Involves several reactions including bromination followed by hydrolysis to achieve the desired product .

9,10-Anthracenedicarboxylic acid has a variety of applications:

  • Organic Electronics: Utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices due to its excellent charge transport properties.
  • Fluorescent Dyes: Employed as a fluorescent dye in biological assays and imaging techniques due to its strong luminescence.
  • Polymer Chemistry: Acts as a building block for creating advanced materials with tailored properties for specific applications .

Studies on the interactions of 9,10-anthracenedicarboxylic acid with other molecules have shown:

  • Complex Formation: It can form complexes with metal ions and other organic molecules, which may enhance its functional properties.
  • Photophysical Interactions: Investigations into its excited-state properties reveal interesting dynamics that are crucial for applications in photonics and materials science .

Several compounds share structural similarities with 9,10-anthracenedicarboxylic acid. Notable examples include:

Compound NameStructure DescriptionUnique Features
9-Anthracenecarboxylic AcidContains one carboxylic group at position 9Exhibits dual fluorescence characteristics
1,8-Anthracenedicarboxylic AcidCarboxylic groups at positions 1 and 8Different luminescent properties compared to 9,10-anthracenedicarboxylic acid
9-Fluorenecarboxylic AcidSimilar aromatic structure but with a different backboneUsed in different types of polymer synthesis

The uniqueness of 9,10-anthracenedicarboxylic acid lies in its specific substitution pattern on the anthracene ring, which significantly influences its electronic properties and reactivity compared to other derivatives. This makes it particularly valuable in applications requiring distinct photophysical characteristics.

XLogP3

3.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

9,10-Anthracenedicarboxylic acid

Dates

Modify: 2023-08-19

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